tert-Butyl({[(4S)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-yl]oxy})dimethylsilane
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Overview
Description
tert-Butyl({[(4S)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-yl]oxy})dimethylsilane is a complex organic compound characterized by the presence of a tert-butyl group, a dimethylsilane moiety, and a substituted octahydro-1H-inden-4-yl group
Preparation Methods
The synthesis of tert-Butyl({[(4S)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-yl]oxy})dimethylsilane typically involves multiple steps, including the formation of the core structure and subsequent functionalization. The synthetic route may include:
Formation of the Core Structure: This step involves the synthesis of the octahydro-1H-inden-4-yl core, which can be achieved through cyclization reactions.
Introduction of Substituents: The dimethylsilane and tert-butyl groups are introduced through substitution reactions, often using reagents like tert-butyl chloride and dimethylchlorosilane.
Final Functionalization:
Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
tert-Butyl({[(4S)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-yl]oxy})dimethylsilane undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation catalysts to reduce double bonds within the molecule.
Substitution: The tert-butyl and dimethylsilane groups can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common reagents used in these reactions include tert-butyl hydroperoxide, hydrogenation catalysts, and various nucleophiles. Major products formed from these reactions include oxidized and reduced derivatives, as well as substituted compounds.
Scientific Research Applications
tert-Butyl({[(4S)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-yl]oxy})dimethylsilane has several scientific research applications:
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of tert-Butyl({[(4S)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-yl]oxy})dimethylsilane involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates. These intermediates can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
tert-Butyl({[(4S)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-yl]oxy})dimethylsilane can be compared with other similar compounds, such as:
tert-Butyl({[(4S)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-yl]oxy})trimethylsilane: This compound differs by having a trimethylsilane group instead of a dimethylsilane group.
tert-Butyl({[(4S)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-yl]oxy})ethylsilane: This compound has an ethylsilane group instead of a dimethylsilane group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties .
Properties
Molecular Formula |
C25H48OSi |
---|---|
Molecular Weight |
392.7 g/mol |
IUPAC Name |
tert-butyl-[[(4S)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy]-dimethylsilane |
InChI |
InChI=1S/C25H48OSi/c1-18(2)19(3)13-14-20(4)21-15-16-22-23(12-11-17-25(21,22)8)26-27(9,10)24(5,6)7/h13-14,18-23H,11-12,15-17H2,1-10H3/b14-13+/t19-,20+,21?,22?,23-,25?/m0/s1 |
InChI Key |
YVUHVHDKEXKRJZ-RBJDJWKPSA-N |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)C1CCC2C1(CCC[C@@H]2O[Si](C)(C)C(C)(C)C)C |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2O[Si](C)(C)C(C)(C)C)C |
Origin of Product |
United States |
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